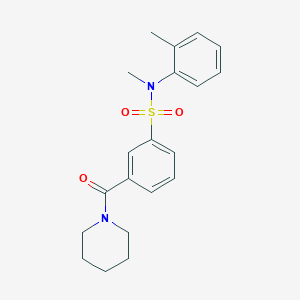
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, also known as CEP-26401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to inhibit the kinase PIM1, which plays a role in cell proliferation, survival, and differentiation. Inhibition of PIM1 has been shown to have therapeutic potential in the treatment of cancer and other diseases. Additionally, N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. Inhibition of MAO-B has been shown to have neuroprotective effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to have potent and selective activity against PIM1 kinase, with an IC50 value of 5 nM. Additionally, N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to inhibit the activity of MAO-B with an IC50 value of 51 nM. In a mouse model of Parkinson's disease, N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide was found to have neuroprotective effects and to improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its potent and selective activity against PIM1 kinase, which makes it a promising candidate for the development of cancer therapeutics. Additionally, its neuroprotective effects make it a potential candidate for the treatment of Parkinson's disease. However, one limitation of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide. One area of interest is the development of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide-based cancer therapeutics, which could target PIM1 kinase in cancer cells. Another area of interest is the development of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide-based neuroprotective agents for the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, as well as its potential for drug-drug interactions.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to have potential therapeutic applications in the treatment of various diseases. One study published in the Journal of Medicinal Chemistry found that N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide had potent and selective activity against the kinase PIM1, which has been implicated in the development of various cancers. Another study published in the Journal of Neuroscience found that N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide had neuroprotective effects in a mouse model of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-4-22-17(9-10-19-22)16-6-5-11-21(16)18(23)20-15-8-7-13(2)14(3)12-15/h7-10,12,16H,4-6,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOFQHYLXOHSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(ethylsulfonyl)-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4461015.png)



![N-(2-methoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461049.png)
![6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B4461050.png)
![3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one](/img/structure/B4461058.png)
![N-benzyl-1-[6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4461061.png)
![4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4461063.png)


![N-[2-(diethylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B4461093.png)
![3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4461101.png)